molecular formula C7H12N2O3 B1274090 Methyl 2-(3-oxopiperazin-2-yl)acetate CAS No. 89852-17-5

Methyl 2-(3-oxopiperazin-2-yl)acetate

Cat. No. B1274090
CAS RN: 89852-17-5
M. Wt: 172.18 g/mol
InChI Key: IPEHBEGTVNYMPV-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic systems. It is particularly significant in the field of medicinal chemistry due to its potential role in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of derivatives of methyl 2-(3-oxopiperazin-2-yl)acetate has been explored in the context of creating potent and selective inhibitors for enzymes like aldose reductase (ALR2), which are implicated in diabetic complications. One study describes the synthesis of iminothiazolidin-4-one acetate derivatives by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature. This process yields methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates with excellent yields and demonstrates the versatility of methyl 2-(3-oxopiperazin-2-yl)acetate as a precursor for various bioactive molecules .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using spectroscopic techniques, and for one compound in particular, compound 2k, the structure was confirmed by X-ray crystallography. This level of analysis is crucial for understanding the structure-activity relationships that underpin the biological activity of these molecules .

Chemical Reactions Analysis

Another study investigates the reactivity of methyl 2-(3-oxopiperazin-2-yl)acetate with N-arylmaleimides. The interaction occurs in boiling methanol with catalytic amounts of acetic acid, leading to the formation of previously undescribed heterocyclic systems. This demonstrates the compound's role as a C-N-dinucleophile and its ability to undergo 1,3-dipolar cycloaddition reactions, resulting in the synthesis of novel annelated 2-oxopiperazines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 2-(3-oxopiperazin-2-yl)acetate are not detailed in the provided papers, the studies do highlight the compound's reactivity and potential for forming stable heterocyclic structures. These properties are indicative of its utility in synthesizing compounds with significant biological activity, such as the aldose reductase inhibitors mentioned, which have shown high potency with IC50 values in the low micromolar range .

Scientific Research Applications

Synthesis of Novel Annelated 2-Oxopiperazines

Methyl (3-oxopiperazin-2-ylidene) acetate is used in the synthesis of novel annelated 2-oxopiperazines, involving a reaction with N-arylmaleimides. This process results in methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, revealing its utility in creating new heterocyclic systems (Svetlana et al., 2015).

Cyclization Reactions with Cyanamides

In cyclization reactions, methyl 2-(3-oxopiperazin-2-yl)acetate is used to produce derivatives like 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione. These reactions, involving aryl-, aroyl-, and cyanamides, demonstrate the compound's role in forming complex heterocyclic structures (K. Shikhaliev et al., 2008).

Synthesis of Dibasic GPIIb/IIIa Antagonists

A series of 2-oxopiperazine derivatives, including methyl 2-(3-oxopiperazin-2-yl)acetate, have been synthesized for their ability to inhibit platelet aggregation, showcasing its potential in the medical field, particularly in the treatment of thrombotic diseases (S. Kitamura et al., 2001).

Facile Synthesis of Structurally Diverse 5-Oxopiperazine-2-Carboxylates

Methyl 2-(3-oxopiperazin-2-yl)acetate plays a role in the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates. This process is significant for creating dipeptide mimics and templates, useful in various biochemical applications (Michael Limbach et al., 2009).

Stereoselective Binding and Interaction Studies

The compound has been involved in studies examining stereoselective binding and interactions, particularly with human serum albumin. These studies shed light on its chiral properties and potential in pharmacological applications (I. Fitos et al., 1986).

Safety And Hazards

“Methyl 2-(3-oxopiperazin-2-yl)acetate” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

methyl 2-(3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEHBEGTVNYMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388189
Record name Methyl (3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-oxopiperazin-2-yl)acetate

CAS RN

89852-17-5
Record name Methyl (3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KS Shikhaliev, AS Shestakov, SM Medvedeva… - Russian Chemical …, 2008 - Springer
Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate leads to 2-amino-3,…
Number of citations: 8 link.springer.com
JJ Chen, T Nguyen, DC D'Amico, W Qian… - Bioorganic & medicinal …, 2011 - Elsevier
The discovery of novel and highly potent oxopiperazine based B1 receptor antagonists is described. Compared to the previously described arylsulfonylated (R)-3-amino-3-…
Number of citations: 11 www.sciencedirect.com
AK Schoonen - 2016 - research.rug.nl
Many biological molecules such as, sugars, amino acids and nucleic acids, are chiral molecules. This means that of these molecules two mirror images exist. Surprisingly, in nature only …
Number of citations: 3 research.rug.nl
MV Slivka, MM Fizer, NI Korol - 2020 - dspace.uzhnu.edu.ua
UNCORRECTED PROOF Page 1 UNCORRECTED PROOF Bicyclic 6-6 Systems With One Bridgehead Nitrogen Atom: Two Extra Heteroatoms 1:1 Mikhailo V Slivka, Maksym M Fizer, …
Number of citations: 2 dspace.uzhnu.edu.ua
XС Шихалиев, АС Шестаков, СМ Медведева… - … Академии наук. Серия …, 2008 - elibrary.ru
Циклизацией арил-, ароил-и (4, 6-диметилпиримидин-2-ил) цианамидов с метил-антранилатами, 2-аминофенилкетонами и метил-2-(3-оксопиперазин-2-ил) ацетатом …
Number of citations: 7 elibrary.ru

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